molecular formula C8H8Cl2N2S B15219812 4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine

4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine

Cat. No.: B15219812
M. Wt: 235.13 g/mol
InChI Key: QPUFZKNCGRDOJF-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a tetrahydrothiophen-2-yl group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with tetrahydrothiophene. The reaction is carried out in the presence of a base such as diisopropylethylamine in a suitable solvent like dioxane. The mixture is heated to reflux at around 70°C for a few hours to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 4-amino-6-chloro-2-(tetrahydrothiophen-2-yl)pyrimidine or 4,6-dimethoxy-2-(tetrahydrothiophen-2-yl)pyrimidine can be formed.

    Oxidation Products: Sulfoxides and sulfones of the tetrahydrothiophen-2-yl group.

    Cyclized Products: Fused heterocyclic compounds with potential biological activities.

Scientific Research Applications

4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-(tetrahydrothiophen-2-yl)pyrimidine is unique due to the presence of the tetrahydrothiophen-2-yl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H8Cl2N2S

Molecular Weight

235.13 g/mol

IUPAC Name

4,6-dichloro-2-(thiolan-2-yl)pyrimidine

InChI

InChI=1S/C8H8Cl2N2S/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h4-5H,1-3H2

InChI Key

QPUFZKNCGRDOJF-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C2=NC(=CC(=N2)Cl)Cl

Origin of Product

United States

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